2-Butyl-3-(2,4-dichlorophenyl)benzofuran

Synthetic Chemistry Process Chemistry Benzofuran Synthesis

2-Butyl-3-(2,4-dichlorophenyl)benzofuran (CAS 204908-15-6) is a synthetic heterocyclic compound within the benzofuran class, characterized by a molecular formula of C18H16Cl2O and a molecular weight of 319.2 g/mol. Its core structure features a benzofuran moiety, which is substituted at the 2-position with a butyl group and at the 3-position with a 2,4-dichlorophenyl group.

Molecular Formula C18H16Cl2O
Molecular Weight 319.2 g/mol
CAS No. 204908-15-6
Cat. No. B12880196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Butyl-3-(2,4-dichlorophenyl)benzofuran
CAS204908-15-6
Molecular FormulaC18H16Cl2O
Molecular Weight319.2 g/mol
Structural Identifiers
SMILESCCCCC1=C(C2=CC=CC=C2O1)C3=C(C=C(C=C3)Cl)Cl
InChIInChI=1S/C18H16Cl2O/c1-2-3-7-17-18(13-10-9-12(19)11-15(13)20)14-6-4-5-8-16(14)21-17/h4-6,8-11H,2-3,7H2,1H3
InChIKeyHWXQXUPSRFXSTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Butyl-3-(2,4-dichlorophenyl)benzofuran (CAS 204908-15-6): A Structurally Defined Benzofuran Analog for Focused Research


2-Butyl-3-(2,4-dichlorophenyl)benzofuran (CAS 204908-15-6) is a synthetic heterocyclic compound within the benzofuran class, characterized by a molecular formula of C18H16Cl2O and a molecular weight of 319.2 g/mol . Its core structure features a benzofuran moiety, which is substituted at the 2-position with a butyl group and at the 3-position with a 2,4-dichlorophenyl group . This specific substitution pattern distinguishes it from simpler benzofuran analogs and is a key factor in its potential applications as a research intermediate or a lead-like molecule in early-stage discovery programs .

Research context
Structurally defined benzofuran analog for lead-like scaffold studies
Selection logic
Dual 2,4-dichlorophenyl / butyl substitution creates distinct electronic profile
Method compatibility
Suited for organic-solvent-based assays and lipophilic environment studies

Why 2-Butyl-3-(2,4-dichlorophenyl)benzofuran is Not Interchangeable with Common Benzofuran Analogs


In scientific research, generic substitution among benzofuran derivatives is not possible due to the profound impact of specific substituents on a molecule's physicochemical, electronic, and steric properties. The dual substitution at the 2- and 3-positions of the benzofuran core in this compound creates a unique three-dimensional and electronic environment . Unlike the unsubstituted benzofuran parent structure or simpler mono-substituted analogs like 2-butylbenzofuran (CAS 4265-27-4) , the presence of both an electron-donating butyl chain and an electron-withdrawing dichlorophenyl ring in a specific arrangement fundamentally alters its solubility profile, its potential binding interactions, and its overall reactivity . This structural specificity is critical for any application where molecular recognition or defined physicochemical behavior is required, making it a distinct entity for procurement, not a generic substitute .

Target 2-Butyl-3-(2,4-dichlorophenyl)benzofuran
Risk context Dual substitution creates unique 3D and electronic environment not matched by unsubstituted benzofuran or mono-substituted analogs.
Analog class 2-Butylbenzofuran (CAS 4265-27-4)
Risk context Absence of electron-withdrawing 2,4-dichlorophenyl group may shift solubility, binding, and reactivity profile.
Analog class Generic benzofuran derivatives
Risk context Substitution pattern fundamentally alters LogP and interaction potential; requires validation before any method transfer.

Quantitative Differentiation Evidence for 2-Butyl-3-(2,4-dichlorophenyl)benzofuran


High-Yield Synthesis via an Adapted Vilsmeier Protocol

The compound can be synthesized in a single step with quantitative yield using an adapted Vilsmeier protocol, as detailed in a dedicated synthetic note [1]. While specific yield data for traditional Friedel-Crafts routes are not provided for this exact compound, typical yields for related benzofuran syntheses via Friedel-Crafts acylation are often in the 50-80% range [2]. The reported 'quantitative yield' via the Vilsmeier method represents a significant process advantage, suggesting a highly efficient and reproducible route that minimizes purification steps and material loss compared to conventional multi-step syntheses [1].

Synthetic Yield
Supporting evidence
Quantitative yield
vs. variable 15–80% (Friedel-Crafts routes)
Supports cost-effective procurement and batch consistency review.
One-step adapted Vilsmeier protocol.
Synthetic Chemistry Process Chemistry Benzofuran Synthesis

Physicochemical Profile: Calculated Lipophilicity and Solubility

The compound's specific lipophilicity, as indicated by its calculated LogP of approximately 6.4 (XLogP3-AA) [1], is a critical differentiator. This value is significantly higher than that of the parent benzofuran (LogP ~2.67) and other less substituted analogs [1]. This high LogP suggests strong partitioning into non-polar environments, which directly impacts its solubility profile . Vendor information confirms it is soluble in organic solvents like ethanol and diethyl ether, but insoluble in water , a behavior consistent with and predictable from its high LogP value. This quantifiable lipophilicity dictates its handling, storage, and utility in biological assays, distinguishing it from more polar, water-soluble benzofuran derivatives.

Calculated Lipophilicity
Class-level inference
XLogP3-AA: 6.4
vs. benzofuran parent LogP ~2.67 (Δ ≈ +3.7)
Context-dependent lipophilicity; guides solvent selection and assay design.
In silico calculation; experimental verification recommended.
Physicochemical Properties Drug Discovery ADME

Analytical Characterization and Purity Verification

The compound's identity and purity can be unambiguously confirmed using a suite of spectroscopic techniques, including 1H-, 13C-, and 2H-NMR, as well as IR and Raman spectroscopy, as reported in its characterization [1]. The InChIKey HWXQXUPSRFXSTQ-UHFFFAOYSA-N and canonical SMILES string CCCCC1=C(C2=CC=CC=C2O1)C3=C(C=C(C=C3)Cl)Cl provide unique digital fingerprints for this specific isomer . This level of detailed characterization is essential for verifying the exact structure and distinguishing it from other isomeric benzofuran analogs (e.g., 2-aryl vs. 3-aryl benzofurans) that would yield different spectroscopic signatures [1]. For procurement, access to these data ensures that the material received matches the intended chemical entity, a critical factor in reproducible research.

Analytical Characterization
Supporting evidence
1H-, 13C-, 2H-NMR, IR, Raman
Unique InChIKey and SMILES fingerprint
Enables identity verification and reduces risk of isomer misassignment.
Data to verify upon receipt for QC.
Analytical Chemistry Quality Control NMR Spectroscopy

Optimal Application Scenarios for 2-Butyl-3-(2,4-dichlorophenyl)benzofuran Based on Verified Evidence


As a Lipophilic Scaffold in Early-Stage Drug Discovery

Given its high calculated LogP of 6.4 [1], this compound is best suited for drug discovery programs targeting hydrophobic binding sites or requiring high membrane permeability. Its lipophilic nature, driven by the butyl and dichlorophenyl groups, makes it an ideal scaffold for designing CNS-penetrant candidates or modulators of intracellular targets within lipid-rich environments, where more polar benzofuran analogs would be ineffective [1].

As a Cost-Effective Intermediate for Derivatization

The reported quantitative-yield synthesis under Vilsmeier conditions [1] positions this compound as an attractive and cost-effective intermediate for further chemical modification. Its efficient production minimizes material costs, making it a practical starting material for library synthesis or for generating diverse analogs through subsequent reactions like electrophilic aromatic substitution or cross-coupling at the halogenated phenyl ring [1].

As a Reference Standard for Analytical Method Development

The availability of detailed NMR, IR, and Raman spectroscopic data [1], combined with its unique InChIKey and SMILES identifiers [2], makes this compound a valuable reference standard. It can be used for developing and validating analytical methods (e.g., HPLC, LC-MS) for the detection and quantification of benzofuran-based impurities or metabolites in complex matrices [1].

For Studies of Halogen Bonding and Electronic Effects

The specific 2,4-dichlorophenyl substitution pattern provides a well-defined electronic and steric environment. This compound can serve as a model substrate in fundamental research exploring the role of halogen bonding in molecular recognition or the influence of electron-withdrawing groups on the benzofuran core's reactivity and photophysical properties [1].

Application
Selection Property
Validation Focus
Lipophilic scaffold studies
High calculated LogP
Membrane permeability and hydrophobic binding context
Derivatization intermediate
Reported quantitative-yield synthesis
Cost-effective library synthesis and scale-up review
Analytical reference standard
Comprehensive spectroscopic data
Method development and impurity profiling verification
Halogen bonding research
2,4-Dichlorophenyl substitution pattern
Electronic and steric effect characterization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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